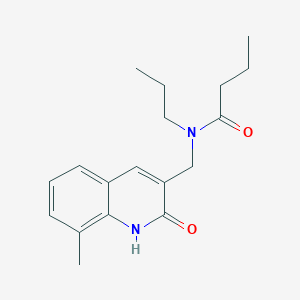

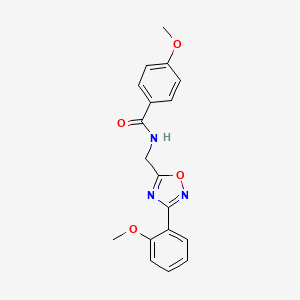

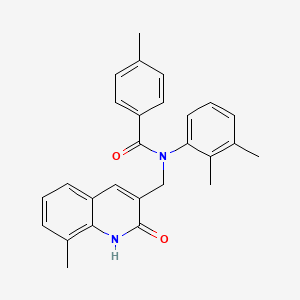

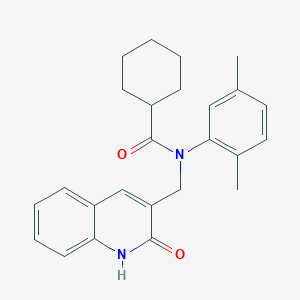

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline and thiophene derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving quinoline and thiophene derivatives are diverse and depend on the specific functional groups present in the molecule. They may undergo various types of reactions including condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific structure. In general, quinoline and thiophene derivatives exhibit a wide range of properties due to the presence of aromatic rings and various functional groups .科学的研究の応用

Synthesis and DFT Investigations

This compound is a derivative of thiophene-2-carboxamide, which has been synthesized using a strategy that includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The molecular and electronic properties of the synthesized products were studied using density functional theory (DFT), revealing a close HOMO–LUMO energy gap .

Antioxidant Properties

The compound has been evaluated for its antioxidant properties using the ABTS method. It was found that the amino thiophene-2-carboxamide derivative exhibits significant inhibition activity, comparable to ascorbic acid .

Antibacterial Activity

The compound has demonstrated antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One of the derivatives recorded the highest activity index compared to ampicillin .

Molecular Docking

The thiophene-2-carboxamide derivatives, including this compound, have been docked with five different proteins using molecular docking tools. The results explained the interactions between the amino acid residue of the enzyme and the compounds .

Role in Medicinal Chemistry

Thiophene-based analogs, including this compound, have attracted the attention of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, including this compound, are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene ring system molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

作用機序

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and are valuable in drug research and development .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, contributing to their diverse pharmaceutical and biological activities .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Quinoline derivatives are known to have various pharmacokinetic properties, which contribute to their bioavailability and therapeutic effects .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQDAKWCBBJNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

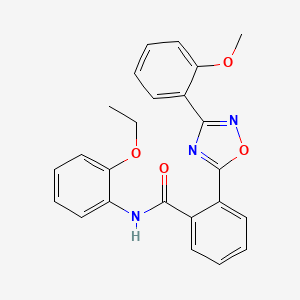

![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7689626.png)